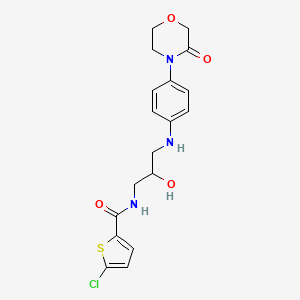
5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl) thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl) thiophene-2-carboxamide: is a potential impurity of the anticoagulant drug Rivaroxaban. Its chemical name is 2-[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]-2H-isoindole-1,3-dione . This compound is significant in the pharmaceutical industry as it is used to ensure the purity and quality of Rivaroxaban, which is crucial for its safety and efficacy in preventing and treating blood clots .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl) thiophene-2-carboxamide involves several steps. One of the key steps includes the cyclization of (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione with 4-(4-isocyanatophenyl)morpholin-3-one . The reaction conditions typically involve the use of solvents like acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the impurity is within acceptable limits. Techniques like recrystallization in a mixture of dimethyl sulfoxide (DMSO) and water are used to purify the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl) thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate for reduction and acetonitrile as a solvent . The conditions often involve controlled temperatures and pressures to ensure the desired reaction occurs efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the deprotection reaction in the synthetic process of Rivaroxaban can yield amino intermediates .
Scientific Research Applications
5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl) thiophene-2-carboxamide has several scientific research applications, including:
Pharmaceutical Quality Control: It is used to ensure the purity and quality of Rivaroxaban, which is crucial for its safety and efficacy.
Analytical Chemistry: It is used in the development of analytical methods for detecting and quantifying impurities in pharmaceutical products.
Toxicological Studies: It is used in studies to understand the potential toxicological effects of impurities in pharmaceutical products.
Mechanism of Action
5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl) thiophene-2-carboxamide works by inhibiting Factor Xa , an essential component in the blood clotting process . This inhibition helps prevent the formation of new clots and the growth of existing ones. The molecular targets involved include the active site of Factor Xa, where the compound binds and inhibits its activity .
Comparison with Similar Compounds
Rivaroxaban Impurity 1: .
Rivaroxaban Impurity E: Another related compound used in the quality control of Rivaroxaban.
Uniqueness: 5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl) thiophene-2-carboxamide is unique due to its specific chemical structure and its role in inhibiting Factor Xa. This makes it particularly important in ensuring the safety and efficacy of Rivaroxaban .
Properties
Molecular Formula |
C18H20ClN3O4S |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
5-chloro-N-[2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H20ClN3O4S/c19-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,14,20,23H,7-11H2,(H,21,25) |
InChI Key |
OKMRQXXUAFSBCM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CNC(=O)C3=CC=C(S3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















